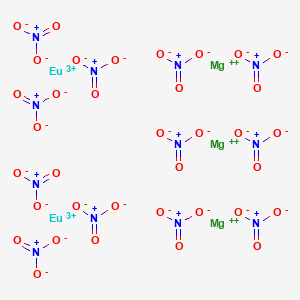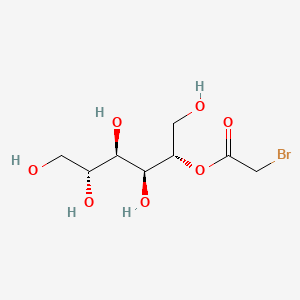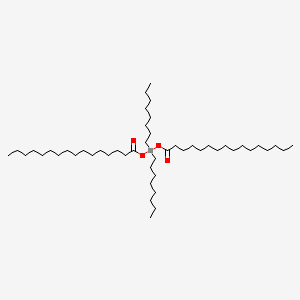
Dioctylbis(palmitoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctylbis(palmitoyloxy)stannane is a chemical compound with the molecular formula C48H96O4Sn. It is a type of organotin compound, which means it contains tin atoms bonded to organic groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioctylbis(palmitoyloxy)stannane can be synthesized through the reaction of palmitic acid with stannous chloride in the presence of octanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to achieve high yields. The process may also include purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dioctylbis(palmitoyloxy)stannane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of the palmitoyloxy groups with other functional groups.
Major Products Formed:
Oxidation: The oxidation of this compound can produce dioctyltin oxide.
Reduction: Reduction reactions can yield stannous or stannic compounds.
Substitution: Substitution reactions can result in the formation of various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Dioctylbis(palmitoyloxy)stannane is widely used in scientific research due to its unique properties. It is employed in the synthesis of other organotin compounds, which are used in various fields such as:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biological membranes and lipid interactions.
Medicine: In the development of antifungal and antibacterial agents.
Industry: In the production of coatings, adhesives, and stabilizers for plastics.
Wirkmechanismus
The mechanism by which dioctylbis(palmitoyloxy)stannane exerts its effects involves its interaction with biological membranes and lipid molecules. The compound can disrupt membrane integrity and interfere with cellular processes, making it useful in antifungal and antibacterial applications. The molecular targets and pathways involved include membrane proteins and enzymes that are essential for cell survival.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dichloride
Triphenyltin chloride
Dicyclohexyltin dichloride
Bis(triphenyltin) oxide
Eigenschaften
CAS-Nummer |
85938-42-7 |
|---|---|
Molekularformel |
C48H96O4Sn |
Molekulargewicht |
856.0 g/mol |
IUPAC-Name |
[hexadecanoyloxy(dioctyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-5-7-8-6-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
HUYAMDVOPBKCJF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


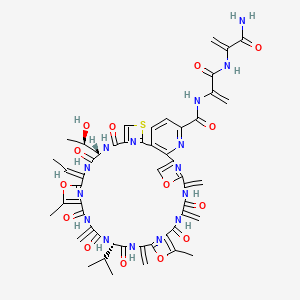
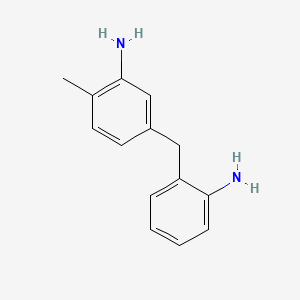
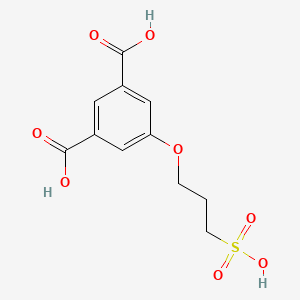
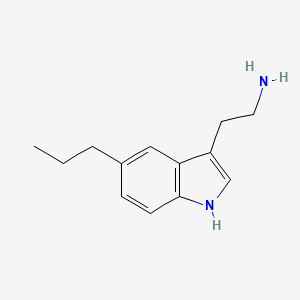



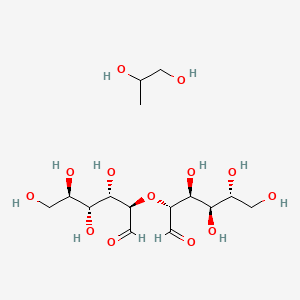
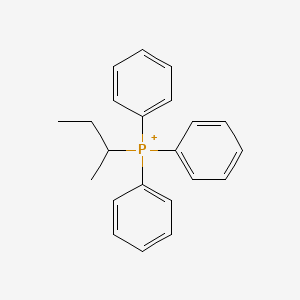
![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

